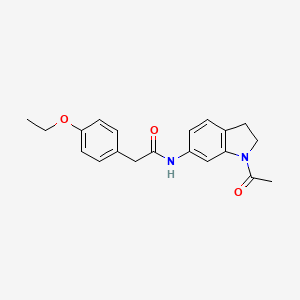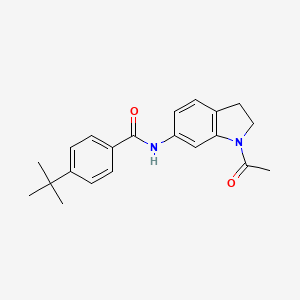
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide, or NADA for short, is an indole-based compound that has been studied for its potential therapeutic properties. NADA is a novel compound that has been developed by researchers as a potential treatment for a variety of conditions, including anxiety, depression, drug addiction, and inflammation. NADA has been shown to have a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of NADA is not yet fully understood, but it is believed to involve the modulation of the serotonin and dopamine systems. NADA has been shown to bind to a variety of serotonin and dopamine receptors, and to modulate the activity of these receptors in a manner that affects the activity of the neurotransmitters serotonin and dopamine.
Biochemical and Physiological Effects
NADA has been shown to have a range of biochemical and physiological effects. In animal studies, NADA has been shown to have anxiolytic effects, to reduce the symptoms of drug withdrawal, to have anti-inflammatory effects, and to reduce the symptoms of depression. NADA has also been shown to modulate the activity of the serotonin and dopamine systems, and to affect the activity of these neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NADA in laboratory experiments has a number of advantages. NADA is relatively easy to synthesize, and is relatively stable. In addition, NADA has a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications. However, there are some limitations to the use of NADA in laboratory experiments. NADA is a relatively new compound, and its mechanism of action is not yet fully understood. As a result, it is not yet known how NADA will interact with other compounds in the body, or how it will affect different physiological systems.
Zukünftige Richtungen
In order to further explore the potential therapeutic applications of NADA, there are a number of future directions that can be taken. One potential direction is to further investigate the biochemical and physiological effects of NADA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential of NADA in the treatment of a variety of conditions, such as anxiety, depression, drug addiction, and inflammation. Finally, further research could be done to explore the potential interactions of NADA with other compounds in the body, and to further investigate its potential therapeutic applications.
Synthesemethoden
NADA can be synthesized via a multi-step process that involves the reaction of a variety of chemical reagents. The first step involves the reaction of indole-6-carboxylic acid with acetyl chloride and sodium hydroxide to form the corresponding N-acetylindole-6-carboxylic acid. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid and sodium hydroxide to form NADA.
Wissenschaftliche Forschungsanwendungen
NADA has been studied for its potential therapeutic properties, and has been investigated for its possible use in the treatment of a variety of conditions. In animal studies, NADA has been shown to have anxiolytic effects in mice, and to reduce the symptoms of drug withdrawal in rats. In addition, NADA has been studied for its anti-inflammatory effects in mice, as well as its potential to reduce the symptoms of depression in rats.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-9-8-15-5-6-16(12-17(15)22)21-20(24)11-14-4-7-18(25-2)19(10-14)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQAKFMOAARBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














